methyl 4-(10-acetyl-1-oxo-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate
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Overview
Description
Methyl 4-(10-acetyl-1-oxo-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate is a complex organic compound with a unique structure that includes a dibenzo[b,e][1,4]diazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(10-acetyl-1-oxo-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the dibenzo[b,e][1,4]diazepine core, followed by functionalization to introduce the acetyl and benzoate groups. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and dihydrofuran .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(10-acetyl-1-oxo-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Methyl 4-(10-acetyl-1-oxo-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antiviral and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 4-(10-acetyl-1-oxo-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dibenzo[b,e][1,4]diazepine derivatives, such as:
- Dibenzo[b,e][1,4]diazepine-11-one
- 10-Acetyl-1-oxo-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine
Uniqueness
Methyl 4-(10-acetyl-1-oxo-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate is unique due to the presence of the benzoate ester group, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C29H26N2O4 |
---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
methyl 4-(5-acetyl-7-oxo-9-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-6-yl)benzoate |
InChI |
InChI=1S/C29H26N2O4/c1-18(32)31-25-11-7-6-10-23(25)30-24-16-22(19-8-4-3-5-9-19)17-26(33)27(24)28(31)20-12-14-21(15-13-20)29(34)35-2/h3-15,22,28,30H,16-17H2,1-2H3 |
InChI Key |
VRJUSSBQRCHZMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(C2=C(CC(CC2=O)C3=CC=CC=C3)NC4=CC=CC=C41)C5=CC=C(C=C5)C(=O)OC |
Origin of Product |
United States |
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